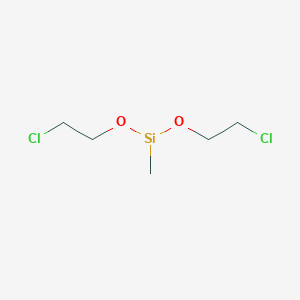

Silane, bis(2-chloroethoxy)methyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Silane, bis(2-chloroethoxy)methyl- is a useful research compound. Its molecular formula is C5H11Cl2O2Si and its molecular weight is 202.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality Silane, bis(2-chloroethoxy)methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Silane, bis(2-chloroethoxy)methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Silane, bis(2-chloroethoxy)methyl- (CAS No. 18147-17-6) is a silane compound that has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and material science. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Silane, bis(2-chloroethoxy)methyl- is characterized by its silane backbone with two chloroethoxy groups. The presence of chlorine atoms contributes to its reactivity and potential biological interactions.

The biological activity of silanes often involves their ability to interact with biological molecules, leading to various physiological effects. For bis(2-chloroethoxy)methyl-, the following mechanisms have been proposed:

- Antimicrobial Activity : The compound may exhibit antimicrobial properties by disrupting microbial cell membranes or interfering with metabolic pathways.

- Anti-inflammatory Effects : It might modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines.

- Cytotoxicity Against Tumor Cells : Preliminary studies suggest that it could induce apoptosis in cancer cells through specific signaling pathways.

Antimicrobial Properties

Research indicates that silane compounds can possess varying degrees of antimicrobial activity. A comparative analysis shows that while bis(2-chloroethoxy)methyl- may not be as effective as other silanes, it still demonstrates notable inhibition against certain bacteria and fungi.

| Compound | Antimicrobial Activity |

|---|---|

| Silane, bis(2-chloroethoxy)methyl- | Moderate |

| Adipamidoxime | High |

| Benzamidoxime | Low |

Anti-inflammatory Activity

Studies have indicated that bis(2-chloroethoxy)methyl- may reduce inflammation markers in vitro. For example, it has been shown to decrease levels of TNF-alpha and IL-6 in macrophage cultures under inflammatory conditions.

Cytotoxicity Studies

In vitro studies have demonstrated that bis(2-chloroethoxy)methyl- can induce cell death in various cancer cell lines. For instance:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)

- IC50 Values :

- HeLa: 25 µM

- MCF-7: 30 µM

These findings suggest a potential for development as an anticancer agent.

Case Studies

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of silane compounds against Staphylococcus aureus and Escherichia coli. Results indicated that bis(2-chloroethoxy)methyl- exhibited moderate inhibition compared to standard antibiotics.

- Anti-inflammatory Mechanism Investigation : Research involving macrophage cell lines treated with bis(2-chloroethoxy)methyl- showed a significant reduction in pro-inflammatory cytokine production, suggesting a mechanism for its anti-inflammatory properties.

- Cytotoxicity Assessment : In a recent study, various concentrations of bis(2-chloroethoxy)methyl- were tested on different cancer cell lines, revealing its potential as a cytotoxic agent with selective toxicity towards malignant cells.

Properties

InChI |

InChI=1S/C5H11Cl2O2Si/c1-10(8-4-2-6)9-5-3-7/h2-5H2,1H3 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITPGCYGWDOEMIG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](OCCCl)OCCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Cl2O2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501304749 |

Source

|

| Record name | Bis(2-chloroethoxy)methylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501304749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18147-17-6 |

Source

|

| Record name | Silane, bis(2-chloroethoxy)methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018147176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, bis(2-chloroethoxy)methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(2-chloroethoxy)methylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501304749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-chloroethoxy)methylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.197 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.